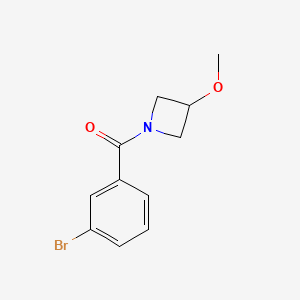

1-(3-Bromobenzoyl)-3-methoxyazetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(3-methoxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-15-10-6-13(7-10)11(14)8-3-2-4-9(12)5-8/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUJHAQJYFZZAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Aspects of Azetidine Heterocycle Research

Historical Context and Evolution of Azetidine (B1206935) Chemistry in Organic Synthesis

The study of azetidines, four-membered nitrogen-containing heterocycles, has a rich history that has evolved significantly since its inception. rsc.orgjmchemsci.com Initially, the synthesis of the azetidine ring was considered a substantial challenge due to the inherent ring strain of the four-membered system, which is estimated to be approximately 25.4 kcal/mol. rsc.orgresearchgate.net This strain, while endowing the ring with unique reactivity, also presented a barrier to its straightforward construction. rsc.orgresearchgate.net

Early synthetic methods often involved intramolecular cyclization reactions, such as the nucleophilic substitution of precursors like 4-halo-1-butanamines. studyx.aibritannica.com The success of these reactions often depended on carefully optimized conditions to overcome the kinetic barrier of forming the strained ring. studyx.ai Over the decades, the synthetic toolbox for accessing azetidines has expanded dramatically. magtech.com.cn Key developments include:

Ring Contraction and Expansion: Methods involving the contraction of five-membered rings (like pyrrolidines) or the expansion of three-membered rings (like aziridines) have become viable routes. researchgate.netmagtech.com.cn

Photocycloadditions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, emerged as an efficient, albeit sometimes challenging, method for constructing functionalized azetidines. nih.govresearchgate.net

Modern Catalysis: The advent of advanced catalytic systems, including palladium-catalyzed C-H amination and other transition-metal-catalyzed reactions, has provided highly efficient and stereocontrolled pathways to diverse azetidine structures. rsc.org

The evolution from challenging curiosities to accessible building blocks has been driven by the recognition of their value in various fields, particularly medicinal chemistry. rsc.orgnih.gov

The Azetidine Ring System: A Key Scaffold in Contemporary Chemical Research

The azetidine ring is now recognized as a "privileged scaffold" in modern chemical research, especially in drug discovery. researchgate.netlifechemicals.com Its significance stems from a unique combination of properties. The four-membered ring provides a rigid, three-dimensional structure that can effectively orient substituents in space, which is crucial for binding to biological targets like proteins. enamine.net This rigidity can lead to higher binding affinity and improved pharmacological properties compared to more flexible acyclic or larger ring analogues. enamine.netnih.gov

The ring strain of azetidines is intermediate between the highly reactive aziridines and the more stable pyrrolidines, striking a balance between stability for handling and sufficient reactivity for synthetic manipulation. rsc.orgrsc.org This has made azetidines valuable as both core structural motifs in final drug products and as versatile synthetic intermediates. magtech.com.cnresearchgate.net Numerous compounds incorporating the azetidine moiety have demonstrated a wide range of biological activities, including roles as anticancer, antibacterial, and anti-inflammatory agents. nih.govlifechemicals.comresearchgate.net This has cemented the azetidine framework as a critical component in the design of new therapeutic agents. nih.gov

Overview of Research Directions for 1-(3-Bromobenzoyl)-3-methoxyazetidine within Azetidine Chemistry

Within the broader field of azetidine chemistry, specific substituted derivatives serve as key building blocks for the synthesis of more complex molecules. The compound This compound is one such chemical intermediate. Its structure combines several key features that dictate its utility in research and development.

| Property | Value |

|---|---|

| CAS Number | 1433397-36-7 |

| Molecular Formula | C11H12BrNO2 |

| Molecular Weight | 270.12 g/mol |

The primary research application of this compound is as a precursor in multi-step synthetic sequences. An analysis of its structure reveals its functional handles:

The 3-Bromobenzoyl Group: The bromine atom on the phenyl ring serves as a versatile anchor point for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or other carbon-based substituents.

The 3-Methoxyazetidine (B35406) Moiety: This portion of the molecule introduces the desirable rigid azetidine scaffold. The methoxy (B1213986) group at the 3-position provides specific stereochemical and electronic properties to the ring.

This compound is often synthesized by acylating 3-methoxyazetidine (or its hydrochloride salt) with 3-bromobenzoyl chloride. The parent amine, 3-methoxyazetidine, is itself a valuable building block in medicinal chemistry. Research has shown that related azetidine intermediates are crucial for creating inhibitors of Janus kinase (JAK) enzymes, such as in the synthesis of baricitinib, where the azetidine core is a key structural feature. scienceopen.comnih.gov The strategic placement of the bromo- and methoxy- groups in this compound makes it a tailored intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceutical candidates.

General Strategies for Azetidine Synthesis

The construction of the azetidine ring can be broadly categorized into several key strategies, including the formation of the ring through intramolecular cyclization, the use of cycloaddition reactions to form the four-membered ring in a single step, ring rearrangements or expansions of other cyclic systems, and the reduction of azetidin-2-ones.

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen or carbon-carbon bond to close the four-membered ring. A common and effective method involves the intramolecular nucleophilic substitution of a γ-amino halide or a related substrate, where the amine nitrogen acts as the nucleophile to displace a leaving group at the γ-position. magtech.com.cnfrontiersin.org This 4-exo-tet cyclization is a favored pathway for forming the azetidine ring. nih.gov

Recent advancements in this area have focused on expanding the scope and efficiency of these cyclization reactions. For instance, lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.orgnih.gov This method is notable for its tolerance of various functional groups, which is crucial for the synthesis of complex substituted azetidines. nih.gov Additionally, iodine-mediated cyclization of homoallyl amines provides a pathway to cis-2,4-disubstituted azetidines through a 4-exo-trig cyclization. nih.gov

Another approach involves the opening of activated aziridines. For example, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide to furnish 1-arenesulfonylazetidines in a one-pot reaction. organic-chemistry.org This method represents a ring expansion of a three-membered ring to a four-membered ring through an intramolecular cyclization event.

Cycloaddition reactions offer a convergent and often stereocontrolled route to the azetidine core. The [2+2] cycloaddition of an imine and an alkene, known as the aza Paternò–Büchi reaction, is a direct method for azetidine synthesis. nih.govapple.com However, this reaction has historically been challenging due to the low photoreactivity of many imines. researchgate.net

Significant progress has been made in overcoming these limitations through the use of visible-light photocatalysis. springernature.comchemrxiv.orgresearchgate.net For instance, an iridium photocatalyst can facilitate the [2+2] cycloaddition between oximes and olefins via a triplet energy transfer mechanism, leading to highly functionalized azetidines under mild conditions. chemrxiv.orgnih.gov This approach has broadened the scope of accessible azetidine structures. springernature.com Another strategy involves the use of a copper(I) catalyst which forms a complex with the alkene, allowing for photocycloaddition with non-conjugated imines. researchgate.net

Beyond photocycloadditions, formal [2+2] cycloadditions, such as the Staudinger synthesis of β-lactams (azetidin-2-ones) from ketenes and imines, are well-established. mdpi.comresearchgate.net The resulting β-lactam can then be reduced to the corresponding azetidine.

Ring expansion of three-membered rings and ring contraction of five-membered heterocycles provide alternative pathways to the azetidine skeleton. magtech.com.cn The expansion of aziridines is a particularly common strategy. Biocatalytic one-carbon ring expansion of aziridines to azetidines has been achieved with high enantioselectivity using engineered enzymes that promote a mdpi.comnih.gov-Stevens rearrangement. nih.govacs.org This enzymatic approach offers excellent stereocontrol. nih.gov

Chemical methods for aziridine ring expansion have also been developed. For example, reaction of rhodium-bound carbenes with methylene (B1212753) aziridines results in a formal [3+1] ring expansion to yield highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov Furthermore, a gold-catalyzed 4-exo-dig cyclization has been utilized for the ring expansion of propargylic aziridines to stereoselectively form (Z)-alkylidene azetidines. acs.org

Ring contraction of larger heterocycles is a less common but viable route. For instance, photochemical rearrangement of certain five-membered rings can lead to the formation of an azetidine ring. magtech.com.cn

The reduction of azetidin-2-ones, also known as β-lactams, is a widely used method for the synthesis of saturated azetidines. magtech.com.cn β-Lactams are readily accessible through various synthetic routes, most notably the Staudinger ketene-imine cycloaddition. mdpi.com The carbonyl group of the β-lactam can be reduced using various reducing agents, such as lithium aluminum hydride or borane complexes, to afford the corresponding azetidine. This two-step sequence of β-lactam formation followed by reduction provides a versatile entry to a wide range of substituted azetidines. mdpi.com

Stereoselective and Regioselective Synthesis of Substituted Azetidines

The biological activity of azetidine-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective and regioselective methods for the synthesis of substituted azetidines is of paramount importance.

Significant efforts have been directed towards the development of catalytic asymmetric methods for the construction of chiral azetidines. One approach involves the enantioselective [3+1]-cycloaddition between imido-sulfur ylides and enoldiazoacetates under copper catalysis, which can achieve high enantiomeric excess. nih.gov

Copper-catalyzed asymmetric boryl allylation of azetines has emerged as a powerful method for the enantioselective difunctionalization of these unsaturated precursors, providing access to chiral 2,3-disubstituted azetidines with two new stereogenic centers. acs.org This reaction proceeds with excellent stereoselectivity, yielding a single enantiomer, diastereomer, and regioisomer. acs.org

Diastereoselective methods often rely on substrate control or the use of chiral auxiliaries. For instance, the use of chiral tert-butanesulfinamides allows for the diastereoselective synthesis of enantioenriched C2-substituted azetidines from achiral starting materials. acs.org The diastereomers can be separated, and subsequent removal of the chiral auxiliary provides the desired enantiopure azetidine. acs.org Furthermore, a ligand-controlled switch in diastereoselectivity has been demonstrated in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with exocyclic alkenes containing a four-membered ring, allowing for the selective formation of either exo or endo spirocyclic pyrrolidine-azetidine derivatives. rsc.org

An electrocyclization of N-alkenylnitrones provides access to azetidine nitrones, which can then undergo diastereoselective reduction, cycloaddition, or nucleophilic addition to yield highly substituted azetidines. nih.gov A general and scalable two-step method has also been described for the regio- and diastereoselective synthesis of 2-arylazetidines with a trans geometry. acs.org

Table 1: Overview of Methodological Advancements in Azetidine Synthesis

| Methodology | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Intramolecular Cyclization | La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines. | Formation of substituted azetidines from epoxy amine precursors. | frontiersin.orgnih.gov |

| [2+2] Photocycloaddition | Visible-light mediated reaction between oximes and alkenes. | Iridium-catalyzed synthesis of functionalized azetidines. | chemrxiv.orgnih.gov |

| Ring Expansion | Enantioselective biocatalytic expansion of aziridines. | mdpi.comnih.gov-Stevens rearrangement using engineered enzymes. | nih.gov |

| Reduction of Azetidin-2-ones | Two-step process involving β-lactam formation and reduction. | Staudinger cycloaddition followed by reduction with LiAlH₄. | magtech.com.cnmdpi.com |

| Enantioselective Synthesis | Copper-catalyzed asymmetric boryl allylation of azetines. | Synthesis of chiral 2,3-disubstituted azetidines. | acs.org |

| Diastereoselective Synthesis | Use of chiral tert-butanesulfinamide auxiliaries. | Synthesis of enantioenriched C2-substituted azetidines. | acs.org |

An exploration of the synthetic pathways leading to the formation of this compound reveals a landscape of intricate and evolving chemical methodologies. The construction of this specific molecule hinges on the successful formation of the strained four-membered azetidine ring, the regioselective introduction of a methoxy group at the C-3 position, and the final N-acylation with a halogenated aromatic moiety. This article delves into the key synthetic strategies relevant to the assembly of this compound, focusing on methodological advancements in azetidine chemistry.

Chemical Reactivity and Transformation Pathways of 1 3 Bromobenzoyl 3 Methoxyazetidine

Ring-Opening Reactions of the Strained Azetidine (B1206935) Core

The significant ring strain inherent in the azetidine core makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of its synthetic utility, providing a pathway to various functionalized amine derivatives. rsc.org

Nucleophile-Mediated Ring-Opening Mechanisms

The ring-opening of N-acylazetidines like 1-(3-bromobenzoyl)-3-methoxyazetidine typically proceeds via an SN2-type mechanism. iitk.ac.in Nucleophiles attack one of the two methylene (B1212753) carbons of the azetidine ring, leading to the cleavage of a carbon-nitrogen bond. The N-benzoyl group plays a crucial role in activating the ring towards nucleophilic attack by withdrawing electron density from the nitrogen atom, thereby weakening the C-N bonds. nih.gov The reaction is often facilitated by Lewis acids, which coordinate to the nitrogen atom and further enhance the electrophilicity of the ring carbons. iitk.ac.in

The general mechanism involves the approach of a nucleophile to either the C2 or C4 position of the azetidine ring. The significant strain energy of the four-membered ring is released upon ring-opening, providing a thermodynamic driving force for the reaction. rsc.org

Table 1: Examples of Nucleophile-Mediated Ring-Opening Reactions

| Nucleophile | Product Type | Reference |

| Alcohols | Amino ethers | iitk.ac.in |

| Amines | Diamines | researchgate.net |

| Azide Anion | Azido amines | researchgate.net |

| Acetate Anion | Amino esters | researchgate.net |

Chemo- and Regioselective Ring-Opening of N-Acylazetidines

The chemo- and regioselectivity of the ring-opening reaction are influenced by both the nature of the nucleophile and the substitution pattern on the azetidine ring. frontiersin.orgrsc.org In the case of this compound, the presence of the methoxy (B1213986) group at the 3-position introduces an electronic and steric bias.

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. researchgate.net For N-acylazetidines, the attack can occur at either the C2 or C4 position. The outcome is often governed by a combination of steric hindrance and electronic effects. The N-benzoyl group, being an electron-withdrawing group, activates the azetidine ring, and its steric bulk can influence the trajectory of the incoming nucleophile. nih.gov

Table 2: Factors Influencing Chemo- and Regioselectivity

| Factor | Influence | Reference |

| N-Acyl Group | Electron-withdrawing nature activates the ring for nucleophilic attack. | nih.gov |

| 3-Methoxy Group | Can direct the nucleophile to the C4 position due to steric hindrance at C2 and potential electronic effects. | researchgate.net |

| Lewis Acid Catalyst | Can enhance reactivity and influence regioselectivity by coordinating to the azetidine nitrogen. | iitk.ac.in |

| Nucleophile | The nature and size of the nucleophile can affect the site of attack. | researchgate.net |

Reactivity of the Bromine Substituent for Diversification

The aryl bromide moiety of this compound serves as a versatile handle for a wide range of metal-catalyzed cross-coupling reactions, enabling significant molecular diversification. rsc.orgrsc.org

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom on the benzoyl group is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netacs.org This methodology is widely used to form new carbon-carbon bonds and introduce aryl or vinyl substituents. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a powerful method for the synthesis of arylalkynes. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgrsc.orgnih.gov This allows for the introduction of a wide variety of primary and secondary amines. colab.ws

Table 3: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Reference |

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | C-C | researchgate.netresearchgate.net |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C-C (sp2-sp) | wikipedia.orglibretexts.org |

| Buchwald-Hartwig | Amine | Pd catalyst, Base | C-N | wikipedia.orgnih.gov |

Other Metal-Catalyzed Transformations Involving Aryl Bromides

Beyond the classic cross-coupling reactions, the aryl bromide can participate in other metal-catalyzed transformations, further expanding its synthetic utility.

Heck Reaction: This reaction involves the palladium-catalyzed vinylation of the aryl bromide with an alkene. nih.gov

Cyanation: The bromine atom can be replaced by a cyano group using a metal catalyst, often palladium or copper. rsc.org

Carbonylation: In the presence of carbon monoxide and a suitable catalyst, the aryl bromide can be converted into a carboxylic acid derivative, such as an ester or amide. acs.org

Halogen Exchange: The bromide can be exchanged for another halogen, such as iodide or fluoride, through metal-catalyzed processes, which can be useful for modulating reactivity in subsequent steps. psu.edu

Table 4: Additional Metal-Catalyzed Transformations

| Transformation | Reagent | Catalyst | Product Functional Group | Reference |

| Heck Reaction | Alkene | Pd catalyst | Aryl-substituted alkene | nih.gov |

| Cyanation | Cyanide source | Pd or Cu catalyst | Nitrile | rsc.org |

| Carbonylation | Carbon Monoxide | Pd catalyst | Carboxylic acid derivative | acs.org |

| Halogen Exchange | Halide source | Metal catalyst | Aryl halide | psu.edu |

Reactivity and Influence of the 3-Methoxy Group

The methoxy group is an electron-donating group, which can influence the electronic properties of the azetidine ring. However, its primary impact is often steric. The bulk of the methoxy group can hinder the approach of nucleophiles to the C2 and C4 positions of the azetidine ring, thereby influencing the regioselectivity of ring-opening reactions. researchgate.net In some cases, the oxygen atom of the methoxy group can act as a coordinating site for Lewis acids, which can further modulate the reactivity of the azetidine ring. The presence of the methoxy group can also impact the stability of intermediates formed during reactions, such as the bicyclic aziridinium (B1262131) ion that can be an intermediate in ring expansion or rearrangement reactions. rsc.org

Electronic and Steric Effects of the Methoxy Moiety on Azetidine Reactivity

Electronic Effects:

The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated through the sigma bond network, exerting an electron-donating inductive effect (-I effect is weak, but the +R or +M resonance effect is significant). This electron donation can influence the reactivity of the azetidine ring in several ways:

Stabilization of Adjacent Carbocations: In reactions proceeding through a carbocationic intermediate at the C3 position, the methoxy group can stabilize the positive charge through resonance. This can facilitate reactions such as nucleophilic substitution at the C3 position, should the methoxy group be converted to a better leaving group.

Influence on N-Acyl Group Reactivity: The electronic nature of the azetidine ring can be transmitted to the exocyclic N-benzoyl group. An electron-donating substituent on the azetidine ring can potentially increase the electron density on the amide nitrogen, which in turn can affect the rotational barrier of the N-C(O) bond and the reactivity of the carbonyl group towards nucleophiles.

Steric Effects:

The methoxy group is relatively small, but it does introduce some steric bulk at the C3 position of the azetidine ring. This can influence the approach of reagents to the heterocyclic ring.

Diastereoselectivity in Reactions: For reactions involving the formation of new stereocenters on the azetidine ring, the methoxy group can direct the incoming reagent to the opposite face of the ring, leading to diastereoselectivity.

Hindrance to Ring-Opening Reactions: While the ring strain is the primary driver for ring-opening reactions, bulky substituents can sterically hinder the approach of nucleophiles or electrophiles required to initiate such processes.

The following table summarizes the expected electronic and steric effects of the 3-methoxy group on the reactivity of the azetidine core.

| Effect Type | Influence of Methoxy Group | Consequence on Reactivity |

| Electronic | Electron-donating (+R effect) | Stabilization of potential carbocationic intermediates at C3. |

| Modulation of the electronic properties of the N-benzoyl group. | ||

| Steric | Moderate steric bulk | Can influence the stereochemical outcome of reactions at the azetidine ring. |

| May slightly hinder the approach of reagents for ring-opening. |

Functional Group Interconversions Involving the Methoxy Group

The methoxy group in this compound is an ether linkage and, as such, can undergo cleavage reactions to be converted into other functional groups, most notably a hydroxyl group. This transformation is significant as it opens up avenues for further functionalization of the azetidine ring.

The cleavage of the methyl ether can typically be achieved using strong protic acids or Lewis acids. These reagents protonate or coordinate to the ether oxygen, making it a better leaving group.

Common Reagents for Ether Cleavage:

Boron Tribromide (BBr₃): This is a powerful and often preferred reagent for the cleavage of aryl methyl ethers due to its high efficiency at low temperatures. The reaction proceeds via the formation of a dibromoborane-ether complex, followed by nucleophilic attack of the bromide ion on the methyl group.

Hydrobromic Acid (HBr): Concentrated aqueous HBr is a classic reagent for ether cleavage. The reaction requires elevated temperatures and proceeds via protonation of the ether oxygen followed by an Sₙ2 attack by the bromide ion.

Trimethylsilyl Iodide (TMSI): This reagent can also be used for the cleavage of ethers under relatively mild conditions.

The conversion of the methoxy group to a hydroxyl group to form 1-(3-bromobenzoyl)azetidin-3-ol (B7877476) is a key transformation. The resulting secondary alcohol can then be a precursor for a variety of other functional groups through oxidation, esterification, or etherification reactions.

Below is a table outlining potential functional group interconversions of the methoxy group in this compound.

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

| Methoxy (-OCH₃) | Boron tribromide (BBr₃) in CH₂Cl₂ | Hydroxyl (-OH) | Ether Cleavage |

| Methoxy (-OCH₃) | Concentrated Hydrobromic Acid (HBr), heat | Hydroxyl (-OH) | Ether Cleavage |

| Methoxy (-OCH₃) | Trimethylsilyl Iodide (TMSI) | Hydroxyl (-OH) | Ether Cleavage |

It is important to note that the conditions for these transformations must be carefully chosen to avoid undesired side reactions, such as the opening of the strained azetidine ring or reactions involving the N-benzoyl group. The presence of the amide functionality within the same molecule necessitates a careful selection of reagents and reaction conditions to achieve selective ether cleavage.

Computational and Theoretical Investigations in 1 3 Bromobenzoyl 3 Methoxyazetidine Research

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in mapping the intricate details of reaction mechanisms that are often difficult to decipher through experimental means alone. mit.educuny.edu These methods allow for the optimization of geometries of reactants, transition states, and products, and the calculation of their corresponding energies, thereby providing a complete energetic profile of a reaction pathway. cuny.edu

The synthesis of the azetidine (B1206935) ring is a challenging endeavor due to the inherent ring strain of the four-membered system. researchgate.net Computational studies have been pivotal in elucidating the mechanisms of various synthetic routes to azetidines, enabling the rational design of more efficient and selective reactions.

One area of significant computational investigation is the intramolecular cyclization to form the azetidine ring. For instance, in the synthesis of 2-arylazetidines from substituted oxiranes, DFT calculations have been used to explain the observed regio- and diastereoselectivity. researchgate.netacs.org These studies revealed that the kinetically controlled formation of the four-membered azetidine ring is favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific conditions. researchgate.net The calculations, performed at levels like M06-2X/6-31G(d,p) with solvation models, can map the potential energy surface, identifying the transition states for both the favored 4-exo and disfavored 5-endo cyclizations. researchgate.netacs.org

Another example is the photocatalyzed [2+2] cycloaddition of alkenes and oximes to form azetidines. mit.edu Computational models have been developed to understand how a photocatalyst, upon absorbing light, transfers energy to the reactants, moving them to an excited state where the reaction can occur. mit.edu Theoretical studies also shed light on more novel transformations, such as the copper-catalyzed radical cyclization of ynamides, where DFT calculations clarified why the 4-exo-dig cyclization is kinetically preferred over the 5-endo-dig pathway, leading to the formation of highly functionalized azetidines. nih.gov Similarly, the mechanism of lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines has been rationalized through computational analysis, explaining the selective C3-attack over C4-attack. frontiersin.org

The table below presents representative calculated energy barriers for the cyclization of an epoxide to form either an azetidine or a pyrrolidine derivative, illustrating the kinetic preference for the four-membered ring formation.

| Pathway | Transition State | Product | Relative Free Energy of Activation (ΔG‡, kcal/mol) | Relative Free Energy of Reaction (ΔGr, kcal/mol) |

|---|---|---|---|---|

| 4-exo (Azetidine) | TS-Azetidine | Azetidine | 14.8 | -67.4 |

| 5-endo (Pyrrolidine) | TS-Pyrrolidine | Pyrrolidine | 18.9 | -73.6 |

Beyond mechanistic elucidation, quantum chemical calculations are a powerful predictive tool. By calculating properties like frontier molecular orbital (FMO) energies, charge distributions, and reaction energetics, chemists can prescreen potential reactants and catalysts, saving significant experimental time and resources. mit.edu

Computational methods are also key to understanding selectivity. In the synthesis of enantiomerically pure azetidines, DFT can be used to model the transition states involving chiral catalysts, explaining the origins of stereoselectivity. acs.org For example, in the copper-catalyzed boryl allylation of azetines, a proposed mechanism involves the formation of a key alkyl cuprate (B13416276) intermediate whose facial selectivity is controlled by the chiral ligand. acs.org Computational modeling of such intermediates helps in refining catalyst design for improved stereocontrol.

Energetics, such as reaction barriers and thermodynamic stabilities, are fundamental outputs of these calculations. cuny.eduacs.org For the synthesis of 1-(3-Bromobenzoyl)-3-methoxyazetidine, a key final step would likely be the acylation of 3-methoxyazetidine (B35406) with 3-bromobenzoyl chloride. While this is a standard reaction, computational analysis could predict the reaction's thermodynamic favorability and identify any potential energy barriers or side reactions, ensuring an optimized synthetic procedure.

Molecular Modeling and Conformational Analysis

While quantum chemistry focuses on the electronic structure and reactivity, molecular modeling provides insights into the three-dimensional structure and dynamics of molecules. For a substituted azetidine like this compound, understanding its preferred conformations is critical as this can influence its physical properties and biological activity.

The reactivity of four-membered rings is largely dictated by their inherent ring strain. rsc.orgresearchgate.net The azetidine ring possesses a significant strain energy, making it more reactive than five- or six-membered rings, but generally more stable and easier to handle than three-membered aziridines. researchgate.net This strain energy, which arises from bond angle distortion and torsional strain, can be a driving force for ring-opening reactions, a property often exploited in synthetic chemistry. nih.govacs.org

Computational methods are the primary means of quantifying ring strain energy (RSE). The RSE is typically calculated as the energy difference between the cyclic molecule and a corresponding strain-free acyclic reference molecule. The accepted RSE for the parent azetidine is approximately 25.2-26.7 kcal/mol. researchgate.net Substituents on the ring can modulate this value, although the effect is often minor unless they introduce significant additional steric or electronic strain.

The table below compares the calculated ring strain energies of azetidine with other common cyclic and heterocyclic compounds.

| Compound | Ring Size | Heteroatom | Ring Strain Energy (kcal/mol) |

|---|---|---|---|

| Aziridine | 3 | N | 26.7 |

| Cyclopropane | 3 | - | 27.6 |

| Azetidine | 4 | N | 25.2 |

| Cyclobutane | 4 | - | 26.4 |

| Pyrrolidine | 5 | N | 5.8 |

| Piperidine | 6 | N | 0 |

The specific conformational preferences of this compound have not been detailed in the literature. However, its conformational landscape can be inferred from computational studies of related N-acyl and 3-substituted azetidines. The key structural features to consider are the puckering of the azetidine ring, the rotational barrier around the N-C(O) amide bond, and the orientation of the 3-methoxy substituent.

Ring Puckering: Unlike planar cyclobutane, the azetidine ring is puckered to relieve torsional strain. Electron diffraction studies of the parent azetidine show a puckered conformation with a dihedral angle of about 37°. rsc.org For a 3-substituted azetidine, the substituent can exist in either a pseudo-axial or pseudo-equatorial position. The methoxy (B1213986) group in the 3-position will have a preferred orientation to minimize steric clashes with the rest of the ring and the N-benzoyl group.

N-Acyl Group Conformation: The introduction of the N-benzoyl group introduces a planar amide linkage. Rotation around the N-C(O) bond is restricted, leading to syn and anti conformers relative to the substituents on the azetidine ring. The large 3-bromobenzoyl group will have a significant steric influence on the ring's puckering and the preferred orientation of the 3-methoxy group. Computational modeling would be essential to determine the lowest energy conformation, balancing the steric interactions between the aryl group, the azetidine ring protons, and the 3-methoxy group.

Nitrogen Inversion: The nitrogen atom in the azetidine ring can undergo pyramidal inversion. However, in an N-acyl derivative like this compound, the nitrogen atom is sp²-hybridized due to amide resonance, making the geometry around the nitrogen planar and thus removing the possibility of nitrogen inversion as a conformational pathway. The conformational dynamics would instead be dominated by ring puckering and rotation around the N-C(O) and C3-O bonds.

A comprehensive computational study using methods like DFT or Møller-Plesset perturbation theory (MP2) would be required to map the potential energy surface of this compound, identifying all stable conformers, the energy barriers separating them, and their relative populations at room temperature.

1 3 Bromobenzoyl 3 Methoxyazetidine As a Versatile Synthetic Intermediate

Construction of Complex Polycyclic and Fused Heterocyclic Systems

The inherent ring strain of the azetidine (B1206935) core, combined with the electronic features of its substituents, makes 1-(3-Bromobenzoyl)-3-methoxyazetidine an intriguing precursor for the synthesis of more elaborate heterocyclic structures. The presence of the 3-bromobenzoyl group provides a handle for cross-coupling reactions, while the methoxy (B1213986) group can act as a leaving group or a directing group in various transformations.

Benzodiazepines are a critical class of psychoactive compounds and their synthesis has been a subject of intense research. mdpi.com While classical methods often involve the condensation of o-phenylenediamines with ketones or other dicarbonyl equivalents, the use of strained heterocyclic precursors offers alternative and potentially more efficient synthetic routes. mdpi.comrsc.org

A plausible strategy for the synthesis of novel benzodiazepine (B76468) derivatives from this compound could involve an initial palladium-catalyzed amination of the bromobenzoyl moiety with an ortho-amino-substituted aniline (B41778). The resulting intermediate could then undergo an intramolecular cyclization. The azetidine ring, activated by the N-acyl group, could potentially undergo a ring-opening reaction, followed by condensation with the aniline nitrogen to form the seven-membered diazepine (B8756704) ring. The methoxy group at the 3-position of the azetidine could influence the regioselectivity of the ring-opening and subsequent cyclization steps.

A hypothetical reaction scheme is presented below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, o-Phenylenediamine | Pd catalyst, ligand, base | Intermediate Amino-Benzoyl Azetidine |

| 2 | Intermediate Amino-Benzoyl Azetidine | Acid or Lewis acid catalyst | Azetidine-fused Benzodiazepine precursor |

| 3 | Azetidine-fused Benzodiazepine precursor | Ring-opening agent (e.g., H+, Lewis acid) | Functionalized Benzodiazepine |

This approach could lead to a diverse range of substituted benzodiazepines, with the substitution pattern on the final product being dictated by the substituents on the starting materials.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules from three or more starting materials in a single pot. nih.govmdpi.com The convergence and atom economy of MCRs make them highly attractive for the generation of chemical libraries for drug discovery. mdpi.com Azetidine derivatives have been shown to participate in various MCRs, often leveraging their ring strain to drive the reaction forward. thieme-connect.deresearchgate.net

This compound could serve as a valuable component in novel MCRs. For instance, an Ugi-type MCR could be envisioned where the azetidine nitrogen acts as the amine component. The reaction of an aldehyde, an isocyanide, and a carboxylic acid with this compound could potentially lead to highly functionalized and sterically complex products. The bromobenzoyl group would remain as a handle for further diversification through cross-coupling reactions.

A representative, hypothetical Ugi-type reaction is outlined in the following table:

| Component 1 | Component 2 | Component 3 | Component 4 | Potential Product |

| This compound | Aldehyde (e.g., Benzaldehyde) | Isocyanide (e.g., tert-Butyl isocyanide) | Carboxylic acid (e.g., Acetic acid) | Complex α-acylamino amide with an intact azetidine ring |

Furthermore, the 3-methoxy group could be eliminated under certain conditions to generate an endocyclic enamine intermediate, which could then participate in cycloaddition reactions, further expanding the accessible chemical space.

Application in Ligand Design and Catalysis Research

The development of new chiral ligands is paramount for advancing the field of asymmetric catalysis. Azetidines, particularly chiral azetidines, have emerged as valuable scaffolds for the design of ligands that can effectively control the stereochemical outcome of a wide range of chemical reactions.

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral azetidine derivatives can serve as both chiral auxiliaries and chiral building blocks in asymmetric synthesis. While direct information on the chiral resolution or asymmetric synthesis of this compound is not available, the synthesis of chiral 3-hydroxyazetidines is well-established. sigmaaldrich.comnih.gov These can be readily converted to the corresponding methoxy derivatives.

A chiral, enantiomerically pure form of this compound would be a highly valuable synthon. The defined stereochemistry at the C3 position could be used to induce asymmetry in subsequent reactions. For example, it could be employed in diastereoselective additions to the benzoyl carbonyl or in reactions where the azetidine ring is opened to generate a chiral acyclic intermediate.

The rigid four-membered ring of azetidine makes it an attractive scaffold for the construction of bidentate and polydentate ligands for metal catalysis. The defined spatial arrangement of coordinating atoms can lead to high levels of enantioselectivity in metal-catalyzed reactions.

Starting from chiral this compound, a variety of ligands could be envisioned. The bromo substituent on the benzoyl ring offers a convenient site for the introduction of a second coordinating group via cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). For instance, coupling with a phosphine-containing boronic acid could yield a P,N-bidentate ligand.

The following table illustrates a potential synthetic route to a chiral P,N-ligand:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Chiral this compound | (2-(Diphenylphosphino)phenyl)boronic acid, Pd catalyst, base | Chiral P,N-bidentate ligand |

Such ligands could be screened for their efficacy in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and C-C bond-forming reactions. The methoxy group at the 3-position could also play a role in modulating the electronic properties and steric bulk of the ligand, thereby influencing the outcome of the catalytic reaction.

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing 1-(3-Bromobenzoyl)-3-methoxyazetidine, and what methodological challenges arise during its synthesis?

Answer:

- Core Strategy: The synthesis typically involves coupling 3-bromobenzoic acid derivatives with 3-methoxyazetidine. Acylation reactions (e.g., using EDCI/HOBt or DCC coupling agents) are common for forming the benzoyl-azetidine bond .

- Challenges:

- Steric Hindrance: The methoxy group on the azetidine ring may hinder reactivity, requiring elevated temperatures (60–80°C) or microwave-assisted synthesis .

- Byproduct Formation: Bromine’s electrophilic nature may lead to unintended substitutions; rigorous purification (e.g., flash chromatography, recrystallization) is critical .

- Validation: Confirm product identity via -/-NMR (e.g., methoxy singlet at ~3.3 ppm, aromatic protons at 7.2–8.1 ppm) and HRMS .

What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent decomposition .

How can researchers characterize the purity and stability of this compound under varying conditions?

Answer:

- Purity Analysis:

- HPLC: Use a C18 column with UV detection (λ = 254 nm); target ≥95% purity .

- TGA/DSC: Assess thermal stability (decomposition temperature >150°C indicates suitability for high-temperature reactions) .

- Stability Studies:

- Monitor hydrolytic degradation in buffers (pH 1–12) over 72 hours. Methoxy groups may hydrolyze under strongly acidic/basic conditions, requiring pH-neutral storage .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Answer:

- Methodological Triangulation:

- Dose-Response Reproducibility: Test activity in orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) to confirm target engagement .

- Meta-Analysis: Compare data across published studies (e.g., IC variability in PRMT inhibition) to identify confounding factors like solvent effects (DMSO >1% may inhibit enzymes) .

- Statistical Validation: Apply ANOVA to assess inter-experimental variability and Grubbs’ test to exclude outliers .

What strategies optimize the regioselective functionalization of the azetidine ring in this compound?

Answer:

- Directed C–H Activation: Use palladium catalysts (e.g., Pd(OAc)/ligands) to selectively functionalize the azetidine’s C2 position, leveraging the methoxy group’s directing effects .

- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing electron density maps (Mulliken charges) and transition-state geometries .

How can advanced spectroscopic techniques elucidate the compound’s conformational dynamics in solution?

Answer:

- NOESY NMR: Identify spatial proximity between the benzoyl and methoxy groups to determine preferred conformers .

- Variable-Temperature NMR: Monitor ring puckering of the azetidine moiety by analyzing splitting patterns at –40°C to 80°C .

What experimental designs validate the compound’s role as a covalent inhibitor in enzyme studies?

Answer:

- Kinetic Analysis: Perform time-dependent inhibition assays (e.g., pre-incubate enzyme with compound, measure residual activity). A ratio >10 Ms confirms covalent binding .

- Mass Spectrometry: Detect enzyme-adduct formation via intact protein LC-MS (mass shift corresponding to compound’s molecular weight) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.